molecular formula C17H17N3O2 B11838576 4(3H)-Quinazolinone, 6-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- CAS No. 27945-57-9

4(3H)-Quinazolinone, 6-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

Cat. No.: B11838576
CAS No.: 27945-57-9
M. Wt: 295.34 g/mol
InChI Key: OVMATUKVYLTHCC-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

    Reduction: Formation of reduced quinazolinone analogs.

    Substitution: Introduction of different substituents at various positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

4(3H)-Quinazolinone, 6-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- has been extensively studied for its applications in:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with receptor proteins. These interactions lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Benzodiazepines: Share structural similarities and biological activities.

    Isoquinolines: Another class of compounds with related chemical properties.

Uniqueness

4(3H)-Quinazolinone, 6-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

27945-57-9

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

6-amino-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C17H17N3O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-5-4-12(18)8-14(15)17(20)22/h4-8,21H,18H2,1-3H3

InChI Key

OVMATUKVYLTHCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=C(C=C3)N)C

Origin of Product

United States

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